molecular formula C7H3BF7K B15298975 Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate

Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate

Cat. No.: B15298975
M. Wt: 270.00 g/mol
InChI Key: XAEGAIDIDJDYBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate can be synthesized through the reaction of 3-fluoro-5-(trifluoromethyl)phenylboronic acid with potassium fluoride. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and solvent purity to ensure high yield and product purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate exerts its effects is primarily through its role as a boron reagent in cross-coupling reactions. The compound facilitates the transfer of organic groups from boron to palladium, enabling the formation of new carbon-carbon bonds . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Properties

Molecular Formula

C7H3BF7K

Molecular Weight

270.00 g/mol

IUPAC Name

potassium;trifluoro-[3-fluoro-5-(trifluoromethyl)phenyl]boranuide

InChI

InChI=1S/C7H3BF7.K/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15;/h1-3H;/q-1;+1

InChI Key

XAEGAIDIDJDYBC-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC(=C1)F)C(F)(F)F)(F)(F)F.[K+]

Origin of Product

United States

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